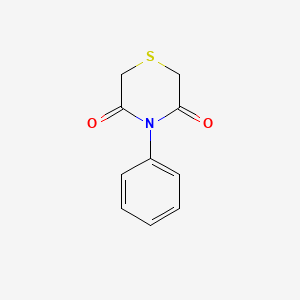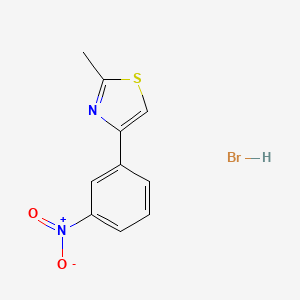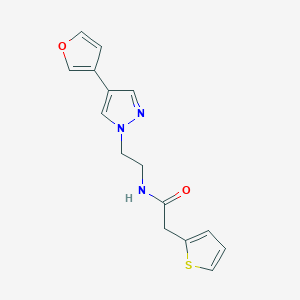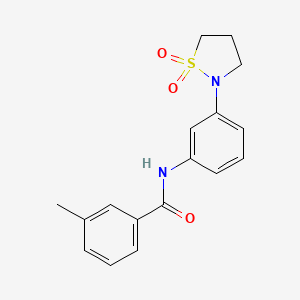
N-(3-chlorobenzyl)-4-(2-((2,4-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chlorobenzyl)-4-(2-((2,4-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide” is a complex organic compound. It contains a quinazolinone core, which is a type of heterocyclic compound. Quinazolinones are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. These include an amide group, a thioether group, and a quinazolinone group. Each of these groups will have different chemical properties and reactivities .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For instance, the amide group might undergo hydrolysis or reduction, while the thioether group could be oxidized. The quinazolinone core might also undergo various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide would increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on its specific molecular structure .Aplicaciones Científicas De Investigación
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are closely related to the compound , have been synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated broad spectrum antitumor activity and were found to be more potent compared to the positive control 5-FU. The study utilized molecular docking methodology to assess the compounds' interactions with ATP binding sites of EGFR-TK and B-RAF kinase, providing insights into their mechanisms of action against cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Neurokinin-1 Receptor Antagonism
Research on compounds structurally similar to N-(3-chlorobenzyl)-4-(2-((2,4-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide has led to the development of orally active, water-soluble neurokinin-1 receptor antagonists. These compounds have shown efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, highlighting their potential for clinical administration in treating neurological disorders (T. Harrison et al., 2001).
Antimicrobial and Anticonvulsant Effects
A series of thioxoquinazolinone derivatives, which are structurally related to the query compound, have been synthesized and evaluated for antimicrobial and anticonvulsant activities. These studies revealed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives exhibited potent anticonvulsant activity, offering a foundation for the development of new therapeutic agents in the treatment of microbial infections and seizures (A. Rajasekaran et al., 2013).
Alzheimer's Disease Treatment
Derivatives of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium, related to the chemical structure of interest, have been assessed for their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase in treating Alzheimer's disease. The study identifies compounds with significant inhibitory activities, suggesting their value as lead compounds for further drug discovery against neurodegenerative diseases (S. Zarei et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[2-[(2,4-dimethylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O2S/c1-19-12-13-22(20(2)15-19)18-35-28-31-25-10-4-3-9-24(25)27(34)32(28)14-6-11-26(33)30-17-21-7-5-8-23(29)16-21/h3-5,7-10,12-13,15-16H,6,11,14,17-18H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQFJHKYFYSDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-4-[2-[(2,4-dimethylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzoate](/img/structure/B2930990.png)

![6-Phenyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2930996.png)



![[4-Ethoxy-2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2931001.png)


![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2931006.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2931007.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2931010.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2931011.png)
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2931012.png)